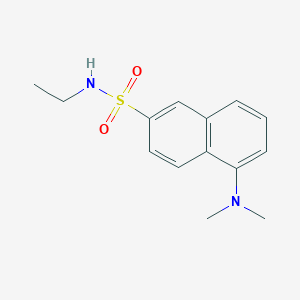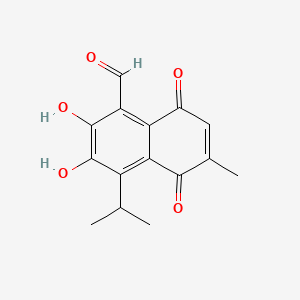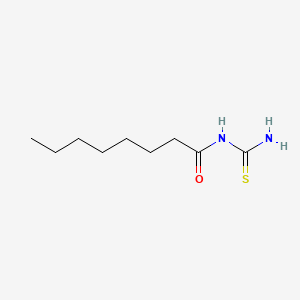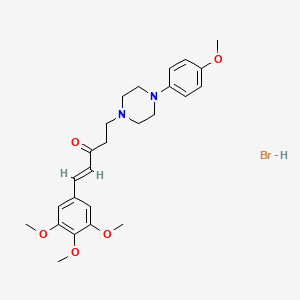
2-Bromo-2-chloro-N,N'-dimethylmalonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-chloro-N,N’-dimethylmalonamide is an organic compound with the molecular formula C5H8BrClN2O2. It is a derivative of malonamide, featuring both bromine and chlorine atoms attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-chloro-N,N’-dimethylmalonamide typically involves the halogenation of N,N’-dimethylmalonamide. One common method is the reaction of N,N’-dimethylmalonamide with bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective halogenation at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-2-chloro-N,N’-dimethylmalonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-chloro-N,N’-dimethylmalonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide groups can be hydrolyzed to form corresponding acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the amide groups.
Major Products Formed
Substitution Reactions: Products include substituted malonamides with various functional groups replacing the halogens.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: The major products are corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Bromo-2-chloro-N,N’-dimethylmalonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-chloro-N,N’-dimethylmalonamide involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: Another halogenated compound with different applications and properties.
2-Bromo-2-chloro-N1,N3-dimethylpropanediamide: A structurally similar compound with variations in its chemical behavior.
Uniqueness
2-Bromo-2-chloro-N,N’-dimethylmalonamide is unique due to its specific combination of bromine and chlorine atoms attached to the same carbon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
4568-74-5 |
|---|---|
Fórmula molecular |
C5H8BrClN2O2 |
Peso molecular |
243.48 g/mol |
Nombre IUPAC |
2-bromo-2-chloro-N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C5H8BrClN2O2/c1-8-3(10)5(6,7)4(11)9-2/h1-2H3,(H,8,10)(H,9,11) |
Clave InChI |
LIWSDJKPIBOGBT-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(C(=O)NC)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



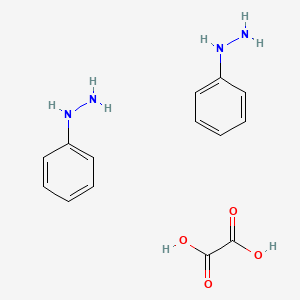
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
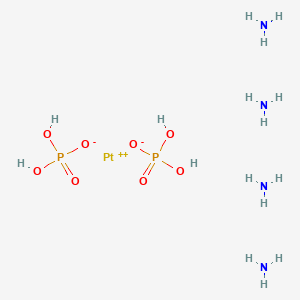
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
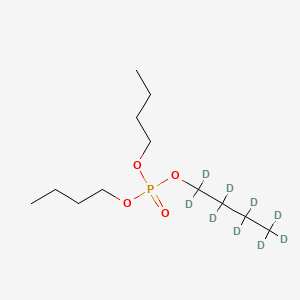
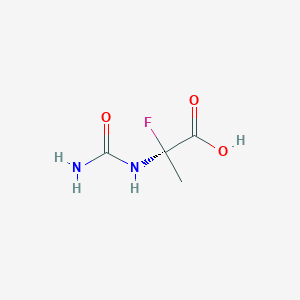

![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
